molecular formula C14H18O6 B1601339 (4Ar,6S,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol CAS No. 65530-26-9

(4Ar,6S,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

Cat. No. B1601339
CAS RN: 65530-26-9
M. Wt: 282.29 g/mol
InChI Key: VVSWDMJYIDBTMV-KILAEARMSA-N
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Description

(4Ar,6S,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol is a useful research compound. Its molecular formula is C14H18O6 and its molecular weight is 282.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4Ar,6S,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4Ar,6S,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Practical Synthesis and Applications

A practical synthesis method has been developed for CCR5 antagonists, which are compounds with potential therapeutic applications in treating conditions such as HIV. The synthesis involves esterification, Claisen type reaction, Suzuki−Miyaura reaction, hydrolysis, and amidation, establishing a new, inexpensive method without the need for chromatographic purification (Ikemoto et al., 2005).

Green Synthesis Approaches

The green synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst represents an eco-friendly and efficient method for preparing compounds with potential antimicrobial and antiprotozoal properties. This approach underscores the importance of sustainable methods in chemical synthesis and their relevance in discovering new therapeutic agents (Zolfigol et al., 2013).

Antiprotozoal Activity

Synthetic pathways leading to bis-benzamidino imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been explored for their antiprotozoal activity, particularly against Trypanosoma brucei rhodesiense and Plasmodium falciparum. The synthesis involves reactions like Suzuki coupling and catalytic hydrogenation, highlighting the compound's potential in developing new antiprotozoal medications (Ismail et al., 2008).

Synthesis of Phosphinyl-D-Glucopyranoses

The synthesis of 5-deoxy-5-phenylphosphino- and 5-phenylphosphinyl-D-glucopyranoses from 3-O-acetyl-5,6-dideoxy-6-nitro-α-D-xylo-hex-5-enofuranose involves steps like reduction, acid hydrolysis, and conversion into penta-O-acetates. These compounds open up research avenues in the synthesis of hexopyranose analogs with phosphinidene groups, which could have implications in medicinal chemistry and drug design (Hanaya et al., 1991).

properties

IUPAC Name

(4aR,6S,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10+,11+,12-,13?,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSWDMJYIDBTMV-KILAEARMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]([C@@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40482169
Record name CTK8G1077
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Ar,6S,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

CAS RN

65530-26-9
Record name CTK8G1077
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Ar,6S,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Reactant of Route 2
Reactant of Route 2
(4Ar,6S,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Reactant of Route 3
Reactant of Route 3
(4Ar,6S,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Reactant of Route 4
Reactant of Route 4
(4Ar,6S,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Reactant of Route 5
Reactant of Route 5
(4Ar,6S,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Reactant of Route 6
Reactant of Route 6
(4Ar,6S,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

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